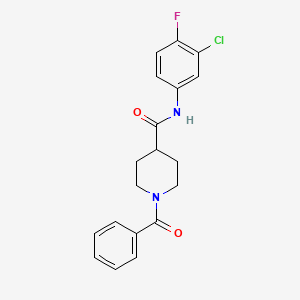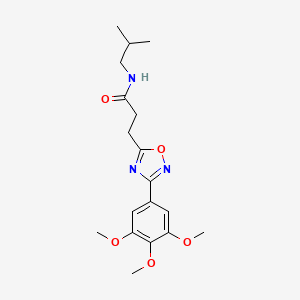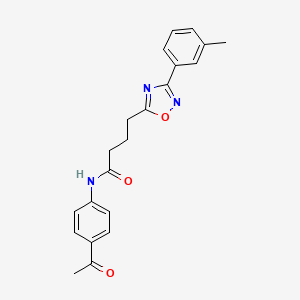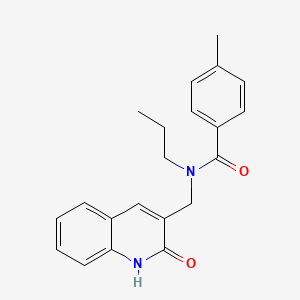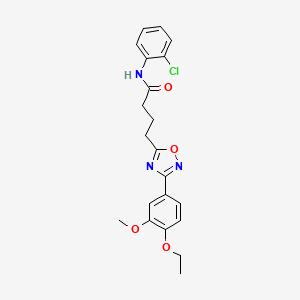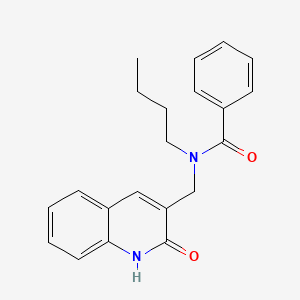
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as BQ-788, is a selective endothelin B receptor antagonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. In
作用机制
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide selectively blocks the endothelin B receptor, which is involved in the regulation of vascular tone, cell proliferation, and inflammation. By blocking the endothelin B receptor, this compound inhibits the effects of endothelin-1, a potent vasoconstrictor and pro-inflammatory mediator.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the proliferation of smooth muscle cells, reduces the production of collagen and fibronectin, and decreases the expression of pro-inflammatory cytokines. This compound also reduces the pulmonary vascular resistance and improves the cardiac output in patients with pulmonary hypertension.
实验室实验的优点和局限性
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several advantages for lab experiments. It is a selective endothelin B receptor antagonist, which allows for the specific inhibition of the endothelin B receptor without affecting other receptors. This compound is also stable and has a long half-life, which allows for prolonged exposure to the drug. However, this compound has some limitations for lab experiments. It is relatively expensive and may not be readily available in some labs.
未来方向
There are several future directions for the research on N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One direction is to investigate the potential therapeutic applications of this compound in other diseases, such as renal fibrosis and atherosclerosis. Another direction is to explore the combination of this compound with other drugs to enhance its therapeutic effects. Additionally, the development of new and more efficient synthesis methods for this compound could improve its availability and reduce its cost.
Conclusion:
In conclusion, this compound is a selective endothelin B receptor antagonist that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of the endothelin B receptor, which leads to anti-inflammatory, anti-fibrotic, and anti-proliferative effects. This compound has several advantages for lab experiments, but also some limitations. There are several future directions for the research on this compound, which could lead to the development of new and more effective therapies for various diseases.
合成方法
The synthesis of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves several steps. The first step involves the protection of the amine group of 2-hydroxyquinoline with tert-butyloxycarbonyl (Boc) to form Boc-2-hydroxyquinoline. The second step involves the reaction of Boc-2-hydroxyquinoline with 4-bromobenzaldehyde to form the Schiff base. The third step involves the reduction of the Schiff base with sodium borohydride to form the corresponding amine. The final step involves the reaction of the amine with butyl isocyanate to form this compound.
科学研究应用
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-proliferative effects. This compound has been shown to be effective in the treatment of pulmonary hypertension, liver fibrosis, and cancer.
属性
IUPAC Name |
N-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-3-13-23(21(25)16-9-5-4-6-10-16)15-18-14-17-11-7-8-12-19(17)22-20(18)24/h4-12,14H,2-3,13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEFRRRMBOLBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

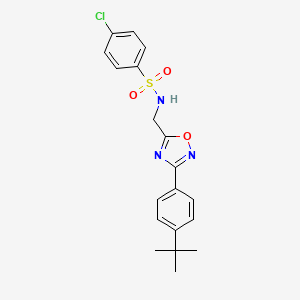

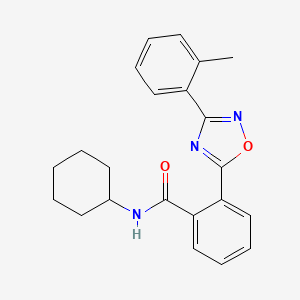
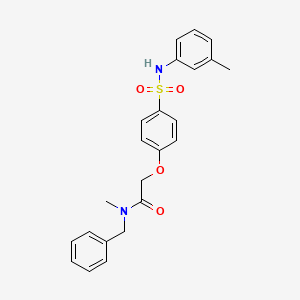
![3,4,5-triethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698110.png)


